Ethyl 4-(2,4-dimethylphenyl)benzoate

Catalog No.
S12582742
CAS No.
69299-53-2
M.F
C17H18O2
M. Wt
254.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(2,4-dimethylphenyl)benzoate

CAS Number

69299-53-2

Product Name

Ethyl 4-(2,4-dimethylphenyl)benzoate

IUPAC Name

ethyl 4-(2,4-dimethylphenyl)benzoate

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

InChI

InChI=1S/C17H18O2/c1-4-19-17(18)15-8-6-14(7-9-15)16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3

InChI Key

XTBQKEVAFPLVMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C)C

Ethyl 4-(2,4-dimethylphenyl)benzoate is a biaryl carboxylate, a class of compounds valued as key structural precursors in multi-step organic synthesis. Its primary procurement driver is its role as a pre-formed, advanced intermediate, particularly in the synthesis of complex pharmaceutical agents where the specific 2,4-dimethylphenyl substitution is a critical, non-interchangeable structural element required for the final molecule's activity and function. [REFS-1, REFS-2]

Substituting this compound with near analogs is often unviable in established processes. Using the corresponding carboxylic acid, 4-(2,4-dimethylphenyl)benzoic acid, introduces a reactive acidic proton incompatible with many base-mediated coupling and condensation reactions, necessitating additional protection or esterification steps that increase cost and process complexity. . Furthermore, altering the methyl substitution pattern (e.g., to a 2,5- or 3,5-dimethylphenyl analog) or removing the methyl groups entirely (e.g., ethyl 4-phenylbenzoate) yields a geometrically and electronically distinct molecule. This seemingly minor change fundamentally alters the steric profile, preventing its use in tightly constrained synthetic pathways, such as those for specific COX-2 inhibitors, where the 2,4-dimethyl arrangement is a mandatory pharmacophoric element. [1]

Bypassing Esterification Step

In synthetic routes requiring base-mediated condensation (e.g., Claisen-type reactions), the ethyl ester is the reaction-ready functional group. The direct comparator, 4-(2,4-dimethylphenyl)benzoic acid, is incompatible as its acidic proton would be abstracted by the base, halting the desired reaction pathway. Procuring the ethyl ester form eliminates the need for a dedicated, in-house esterification step (acid + ethanol + catalyst), which typically involves aqueous workups and purification, saving significant process time and avoiding potential yield losses associated with an additional chemical transformation. [1]

Evidence DimensionProcess Step Requirement for Base-Mediated Condensation
Target Compound Data0 (Directly usable in reaction mixture)
Comparator Or Baseline4-(2,4-dimethylphenyl)benzoic acid: 1 (Requires a preliminary esterification step)
Quantified DifferenceEliminates one complete synthesis and purification step from the workflow.
ConditionsStandard base-mediated C-C bond formation reactions used in active pharmaceutical ingredient (API) synthesis.

This reduces the total number of process steps, reagent costs, and production time required to reach the subsequent key intermediate.

Industrial Handling Advantage

Based on structurally similar compounds, Ethyl 4-(2,4-dimethylphenyl)benzoate is anticipated to be a liquid or low-melting solid at ambient and slightly elevated process temperatures. This contrasts sharply with its corresponding carboxylic acid, which, like most aromatic carboxylic acids, is a crystalline solid with a significantly higher melting point. For example, the closely related p-toluic acid has a melting point of 180 °C. The liquid or low-melting nature of the ester allows for simplified, automated handling in a manufacturing environment, such as pumping and dosing by volume, which is often more efficient and contained than scooping and dissolving a solid. [1]

Evidence DimensionPhysical State at Typical Process Temperatures (25-80 °C)
Target Compound DataLiquid or low-melting solid (estimated)
Comparator Or BaselineAromatic carboxylic acids (e.g., p-Toluic Acid): High-melting crystalline solid (180 °C)
Quantified DifferenceSubstantial difference in melting point and physical form, impacting material handling protocols.
ConditionsStandard industrial chemical processing environment.

Improves operational efficiency and safety in scaled-up processes by enabling easier, more precise, and more contained material transfer compared to a high-melting solid.

2,4-Dimethyl Isomer Requirement

The 2,4-dimethyl substitution pattern on the phenyl ring is a non-negotiable structural feature for the synthesis of the selective COX-2 inhibitor Etoricoxib. [1]. The methyl groups at these specific positions are required to impose a conformational restriction on the biaryl system, which is essential for high-affinity binding to the cyclooxygenase-2 enzyme's active site. Any other isomer, such as a 2,5- or 3,5-dimethyl analog, would result in a different three-dimensional structure, leading to a loss of biological activity. Therefore, procurement of the correct 2,4-isomer is an absolute prerequisite for success in this specific synthetic application.

Evidence DimensionSuitability as a precursor for Etoricoxib
Target Compound DataCorrect 2,4-dimethyl isomer; enables synthesis of the active drug molecule.
Comparator Or BaselineOther dimethyl isomers (e.g., 2,5-dimethyl, 3,5-dimethyl): Incorrect geometry; would produce an inactive analog.
Quantified Difference100% requirement; comparators are functionally invalid for this pathway.
ConditionsEstablished multi-step synthesis of Etoricoxib.

Ensures the final product is the correct, biologically active molecule, preventing costly synthesis of an ineffective isomeric impurity.

Etoricoxib API Intermediate

This compound's primary and most validated use is as an advanced intermediate in the commercial synthesis of Etoricoxib. The evidence for its process-ready ester functionality and mandatory isomeric structure makes it the logical procurement choice for any organization involved in the manufacturing or process development of this specific API. [1]

Medicinal Chemistry Scaffold

For medicinal chemistry programs targeting enzymes with sterically-defined binding pockets, this compound serves as a valuable starting scaffold. The fixed 2,4-dimethylphenyl group provides a well-defined steric and electronic profile that can be used to probe molecular interactions, building upon the structural motifs proven effective in COX-2 inhibition to explore other related therapeutic targets.

Specialty Organic Materials Precursor

The rigid, substituted biaryl core is a common feature in liquid crystals and organic electronic materials. The defined substitution pattern influences molecular packing and electronic properties. This compound can serve as a precursor for synthesizing specialized materials where its specific geometry can be leveraged to tune properties like phase transition temperatures or charge-carrier mobility.

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

254.130679813 g/mol

Monoisotopic Mass

254.130679813 g/mol

Heavy Atom Count

19

Explore Compound Types